molecular formula C12H13ClN2 B1294023 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 1170394-63-4

1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B1294023
CAS No.: 1170394-63-4
M. Wt: 220.7 g/mol
InChI Key: RXECFDHLQLJWMF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole (CAS: 1170394-63-4) features a pyrazole ring substituted at the 1-position with a 3-(chloromethyl)phenyl group and methyl groups at the 3- and 5-positions. Its hydrochloride form (CAS: 1185298-82-1) has a molecular formula of C₁₂H₁₄Cl₂N₂ and a molecular weight of 257.16 g/mol . The chloromethyl group at the meta position of the phenyl ring enhances reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Purification typically involves column chromatography and crystallization .

Properties

IUPAC Name

1-[3-(chloromethyl)phenyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXECFDHLQLJWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(chloromethyl)benzyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with various nucleophiles, enabling functional group diversification. Key reactions include:

NucleophileProductReagents/ConditionsSource
Amines-CH₂NR₁R₂EtOH, reflux, 4–6 hrs
Thiols-CH₂SRK₂CO₃, DMF, 80°C
Alcohols-CH₂OR'NaH, THF, 0°C→RT

For example, reaction with primary amines generates benzylamine derivatives, while thiols yield thioether-linked analogs. Steric effects from the 3,5-dimethylpyrazole ring influence reaction rates.

Oxidation Reactions

The chloromethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions: CH2ClKMnO4,H2O Pyridine COOH\text{ CH}_2\text{Cl}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O Pyridine}}\text{ COOH}This transformation proceeds via intermediate aldehyde formation, as observed in structurally related pyrazole derivatives . The carboxylic acid derivatives serve as intermediates for esterification or amide coupling.

Reduction Reactions

Selective reduction of the chloromethyl group is achievable using LiAlH₄: CH2ClLiAlH4,THF CH3\text{ CH}_2\text{Cl}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{ CH}_3This yields 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole, a dehalogenated analog . Catalytic hydrogenation (H₂/Pd-C) may also reduce the C-Cl bond but risks pyrazole ring saturation.

Condensation Reactions

The chloromethyl group participates in aldol-like condensations with carbonyl compounds:

SubstrateProductConditionsSource
Acetophenoneα,β-Unsaturated ketoneNaOH/EtOH, RT
BenzaldehydeStyryl derivativePiperidine, reflux

For instance, condensation with acetophenone generates chalcone analogs, which are precursors for heterocyclic scaffolds like pyridines or chromones .

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable aryl/alkenyl group introduction:

Reaction TypeReagentsProductSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives
HeckPd(OAc)₂, PPh₃, Et₃NAlkenylated pyrazoles

These reactions typically target the aryl chloride moiety, though steric hindrance from the dimethylpyrazole may necessitate elevated temperatures.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles: CH2ClNaN3,CuITriazole fused pyrazole\text{ CH}_2\text{Cl}\xrightarrow{\text{NaN}_3,\text{CuI}}\text{Triazole fused pyrazole}Azide-alkyne cycloaddition (CuAAC) with NaN₃ yields 1,2,3-triazole derivatives, as demonstrated in related chloromethylpyrazoles .

Comparative Reactivity

The reactivity profile differs from isomers and analogs:

CompoundKey Reactivity DifferenceSource
1-[2-(Chloromethyl)phenyl] isomerFaster SN2 due to less steric hindrance
5-(Chloromethyl)-1,3-dimethylpyrazoleEnhanced electrophilicity at C4

Scientific Research Applications

Medicinal Chemistry

1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole has been explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators targeting specific biological pathways. Notably, it has shown promise in:

  • Anti-inflammatory Activity : Studies indicate that this compound can inhibit enzymes involved in inflammatory processes, suggesting its therapeutic potential for treating inflammatory diseases.
  • Anticancer Properties : Preliminary research suggests that it may inhibit tumor cell proliferation, particularly in leukemia cell lines, indicating its potential as an anticancer agent.

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials with unique properties. It can be utilized in the development of polymers and nanomaterials due to its reactivity and stability.

Biological Studies

Researchers are investigating the interactions of this compound with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent. Its ability to form covalent bonds with nucleophilic residues in proteins may lead to inhibition or modulation of their activity.

Industrial Applications

The compound's reactivity makes it suitable for various industrial processes, including the synthesis of specialty chemicals and intermediates. Its stability under different conditions enhances its utility in industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, comparisons with structurally similar compounds can be made:

Compound NameStructure FeaturesUnique Aspects
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazoleSimilar pyrazole ring; different substituent positionPotentially different biological activity profile
4-Methyl-1H-pyrazoleLacks chloromethyl groupSimpler structure; used in different applications
3,5-DimethylpyrazoleNo phenyl substitutionCommonly used as an intermediate in organic synthesis

This comparative analysis highlights how specific substituents on the compound influence its biological activities and chemical reactivity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Activity : Research demonstrated that this compound significantly reduced inflammation markers in animal models.
  • Anticancer Properties : In vitro studies indicated that it inhibited cell proliferation in specific cancer cell lines.
  • Enzyme Inhibition Studies : Molecular docking simulations suggest effective binding to enzymes involved in inflammatory responses and cancer progression.

Mechanism of Action

The mechanism of action of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and functional groups:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole 3-(chloromethyl)phenyl (meta), 3,5-dimethyl 257.16 High reactivity (Cl as leaving group)
1-[3-(sec-Butyl)phenyl]-3,5-dimethyl-1H-pyrazole (7gg) 3-(sec-butyl)phenyl, 3,5-dimethyl 257.16* Lower polarity, improved lipophilicity
5-(2-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (4f) 2-chlorophenyl, thioamide 426.06 Enhanced hydrogen bonding, biological activity
1-{1-(4-chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole 4-chlorophenyl, nitroethyl 283.73 Electron-withdrawing nitro group, potential explosives/pharmaceuticals
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-chlorophenyl, carboxylic acid 250.68 Acidity, hydrogen bonding, drug design

*Calculated based on molecular formula.

Key Observations :

  • Chloromethyl vs. Alkyl Groups : The chloromethyl substituent in the target compound increases electrophilicity compared to the sec-butyl group in 7gg, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions) .
  • Thioamide vs. Chloromethyl : The thioamide group in 4f introduces hydrogen-bonding capacity, which is absent in the chloromethyl analog. This property is critical in biological target interactions, such as enzyme inhibition .
  • Nitroethyl vs.

Positional Isomerism and Crystallography

  • Meta vs. Para Substitution : describes 1-(4-(chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole (para-substituted). The para isomer may exhibit distinct crystal packing and dipole moments compared to the meta-substituted target compound, influencing melting points and solubility .
  • Crystallographic Data : Pyrazole derivatives like those in and often form planar aromatic systems with intermolecular π-π stacking. The chloromethyl group’s position affects molecular symmetry and crystal lattice stability .

Biological Activity

1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole, often abbreviated as CMDP, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of CMDP's biological properties, including its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

CMDP is characterized by its unique structure, which features a pyrazole ring substituted with both chloromethyl and dimethyl groups. Its molecular formula is C11H12ClN3C_{11}H_{12}ClN_3, with a molecular weight of approximately 220.7 g/mol. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations.

Biological Activities

Research indicates that CMDP exhibits several notable biological activities:

  • Anti-inflammatory Properties : CMDP has been studied for its potential as an anti-inflammatory agent. Preliminary studies suggest that it inhibits enzymes involved in inflammatory pathways, providing a basis for its therapeutic use in conditions characterized by inflammation .
  • Anticancer Activity : CMDP's structural features suggest possible interactions with various biological targets related to cancer. It has shown promise in inhibiting tumor cell proliferation in vitro, particularly against specific leukemia cell lines .
  • Enzyme Inhibition : Interaction studies have focused on CMDP's binding affinities to various enzymes. Molecular docking simulations indicate that it may effectively bind to receptors or enzymes involved in inflammatory responses and cancer progression .

The mechanisms underlying the biological activity of CMDP can be summarized as follows:

  • Nucleophilic Substitution : The chloromethyl group allows CMDP to undergo nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
  • Enzyme Interaction : CMDP may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting pathways critical to inflammation and cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique aspects of CMDP, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazoleSimilar pyrazole ring; different substituent positionPotentially different biological activity profile
4-Methyl-1H-pyrazoleLacks chloromethyl groupSimpler structure; used in different applications
3,5-DimethylpyrazoleNo phenyl substitutionCommonly used as an intermediate in organic synthesis

This comparative analysis highlights how the specific substituents on CMDP may influence its biological activities and chemical reactivity.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of CMDP:

  • Anti-inflammatory Activity :
    • A study demonstrated that CMDP significantly reduced inflammation markers in animal models, suggesting its potential for treating inflammatory diseases.
  • Anticancer Properties :
    • In vitro assays revealed that CMDP exhibited cytotoxic effects against leukemia cell lines with IC50 values indicating potent activity compared to conventional chemotherapeutics .
  • Enzyme Inhibition Studies :
    • Molecular docking studies provided insights into the binding interactions between CMDP and target enzymes, supporting its role as a lead compound for further drug development .

Q & A

Advanced Research Question

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent-antisolvent precipitation.
  • Stability Profiling : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–40°C), analyzed via HPLC .
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates) at the chloromethyl position while preserving core activity .

How does the chloromethyl substituent influence reactivity in downstream functionalization?

Advanced Research Question
The chloromethyl group (-CH₂Cl) is a versatile handle for nucleophilic substitution (e.g., SN2 reactions with amines or thiols) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). For example:

  • Reaction with sodium azide yields an azide derivative for click chemistry applications.
  • Palladium-catalyzed coupling introduces aryl/heteroaryl groups, expanding structural diversity .
    Kinetic studies (e.g., monitoring via ¹H NMR) reveal substituent effects on reaction rates, with electron-withdrawing groups accelerating SN2 pathways .

What computational tools are available to predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
  • Molecular Dynamics (MD) Simulations : GROMACS models assess binding stability with targets (e.g., >50 ns simulations for HCV NS3/4A protease) .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide lead optimization .

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